molecular formula C16H12ClN3O B6337261 (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone CAS No. 54606-38-1

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone

Cat. No.: B6337261
CAS No.: 54606-38-1
M. Wt: 297.74 g/mol
InChI Key: FRXLSALEPWYAFX-UHFFFAOYSA-N
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Description

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone is a heterocyclic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an amino group at the 5-position of the pyrazole ring and a chlorophenyl group attached to the methanone moiety. It has a molecular formula of C16H12ClN3O and a molecular weight of 297.74 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone typically involves the reaction of 5-amino-1-phenylpyrazole with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: This compound serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials with unique electronic and optical properties .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of products with specific properties .

Mechanism of Action

The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 5-position of the pyrazole ring can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the chlorophenyl group can participate in hydrophobic interactions, enhancing the binding affinity of the compound .

Comparison with Similar Compounds

Comparison: Compared to its analogs, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone exhibits unique properties due to the presence of the chlorophenyl group. This group enhances the compound’s hydrophobicity and binding affinity to biological targets, making it more potent in certain applications. Additionally, the electronic effects of the chlorine atom can influence the reactivity and stability of the compound, distinguishing it from other similar compounds .

Properties

IUPAC Name

(5-amino-1-phenylpyrazol-4-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-12-8-6-11(7-9-12)15(21)14-10-19-20(16(14)18)13-4-2-1-3-5-13/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXLSALEPWYAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407390
Record name (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54606-38-1
Record name (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54606-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-AMINO-1-PHENYL-1H-PYRAZOL-4-YL)(4-CHLOROPHENYL)METHANONE
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